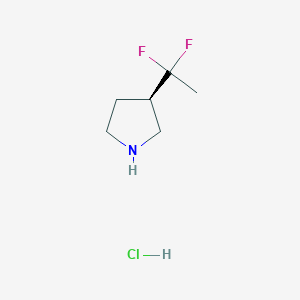
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 1,1-difluoroethyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Difluoroethyl Group: The 1,1-difluoroethyl group is introduced via a nucleophilic substitution reaction, often using a difluoroethyl halide as the reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the difluoroethyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted pyrrolidine derivatives.
科学的研究の応用
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as in drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(3R)-3-(1,1-difluoroethyl)pyrrolidine: The free base form without the hydrochloride salt.
(3R)-3-(1,1-difluoroethyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
(3R)-3-(1,1-difluoroethyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability compared to similar compounds. This makes it particularly useful in certain applications where these properties are advantageous.
特性
CAS番号 |
2708341-81-3 |
|---|---|
分子式 |
C6H12ClF2N |
分子量 |
171.61 g/mol |
IUPAC名 |
(3R)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChIキー |
FFQCXQLGZUQWSH-NUBCRITNSA-N |
異性体SMILES |
CC([C@@H]1CCNC1)(F)F.Cl |
正規SMILES |
CC(C1CCNC1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
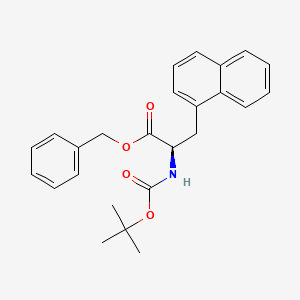
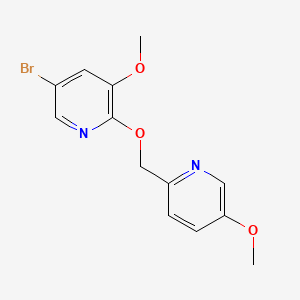
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
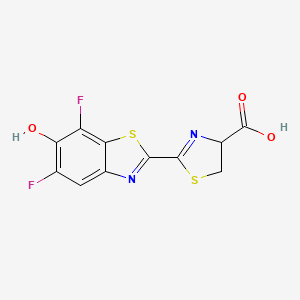
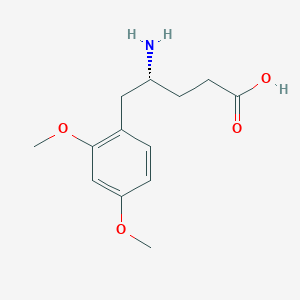
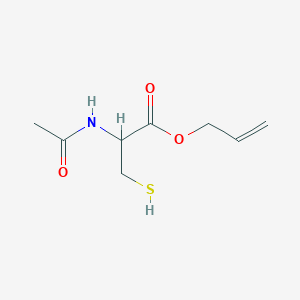

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
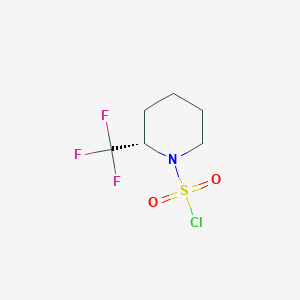
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)


